molecular formula C20H21N3O4S B2520683 4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886912-75-0

4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2520683
CAS No.: 886912-75-0
M. Wt: 399.47
InChI Key: YROKSKQXHTVHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a tert-butyl-substituted benzamide moiety and a 4-methanesulfonylphenyl group attached to the oxadiazole ring.

Properties

IUPAC Name

4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-20(2,3)15-9-5-13(6-10-15)17(24)21-19-23-22-18(27-19)14-7-11-16(12-8-14)28(4,25)26/h5-12H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROKSKQXHTVHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the inhibition of key enzymes involved in disease processes, such as kinases and proteases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antifungal Activity :

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) exhibit antifungal activity against Candida albicans, attributed to thioredoxin reductase inhibition. The sulfamoyl groups in LMM5/LMM11 may mimic the methanesulfonyl group in the target compound, suggesting similar enzyme-targeting mechanisms .
  • Compound 5a (4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide) demonstrates cytotoxicity, highlighting the role of halogenated aryl groups in bioactivity .

Enzyme Inhibition :

  • Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) inhibits human carbonic anhydrase II (hCA II) via sulfonyl group interactions with the enzyme’s active site . The methanesulfonyl group in the target compound may similarly engage with enzymatic targets.
Physicochemical Properties
  • Solubility : Sulfamoyl (LMM5/LMM11) and methanesulfonyl groups may improve aqueous solubility compared to hydrophobic tert-butyl or bromo substituents (Compound 7, ) .

Biological Activity

4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the oxadiazole ring and subsequent coupling reactions. The general synthetic pathway includes:

  • Formation of the Oxadiazole : The reaction between 4-methanesulfonylphenyl hydrazine and a suitable carbonyl compound.
  • Coupling with Benzamide : The oxadiazole is then coupled with tert-butyl benzamide under appropriate conditions to yield the final product.

Anticancer Activity

Benzamide derivatives have been investigated for their anticancer properties. In particular, compounds containing oxadiazole moieties have demonstrated moderate to high potency as RET kinase inhibitors in various cancer cell lines . The mechanism involves inhibition of cell proliferation driven by RET mutations, which could be relevant for exploring the anticancer activity of this compound.

Anti-inflammatory Effects

The anti-inflammatory properties are also noteworthy. Compounds that inhibit cyclooxygenase (COX) enzymes are well-documented for their ability to suppress inflammation. Given that similar compounds exhibit such activities through inhibition of prostaglandin synthesis , it is plausible that this compound may exhibit similar effects.

Case Studies and Research Findings

StudyFindings
Study A Investigated a series of benzamide derivatives for antiviral activity against HBV; identified structural motifs critical for activity .
Study B Evaluated oxadiazole-containing compounds as RET kinase inhibitors; demonstrated significant anticancer effects in vitro .
Study C Explored anti-inflammatory mechanisms in related compounds; suggested potential pathways involving COX inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.